Product packaging for 1-(3-Methylcyclopentyl)-1H-pyrazol-5-amine(Cat. No.:)

1-(3-Methylcyclopentyl)-1H-pyrazol-5-amine

Cat. No.: B13154275
M. Wt: 165.24 g/mol
InChI Key: NJURSQUJLPAVLA-UHFFFAOYSA-N
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Description

1-(3-Methylcyclopentyl)-1H-pyrazol-5-amine is a chemical compound featuring a pyrazole core substituted with an amine group at the 5-position and a 3-methylcyclopentyl group at the 1-position. This specific molecular architecture, characterized by the C5H7N3 formula and a molecular weight of 165.23 g/mol, makes it a valuable intermediate in organic synthesis and medicinal chemistry research. As a pyrazol-5-amine derivative, this compound serves as a versatile building block for the exploration of novel chemical entities . Researchers utilize this scaffold in the design and synthesis of compound libraries for high-throughput screening, particularly in the development of potential pharmacologically active molecules. The structural motif is similar to that found in other specialized amine compounds used in research settings . The presence of both hydrogen bond donor and acceptor sites within the molecule facilitates potential interactions with biological targets. This product is intended for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions in a controlled laboratory environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H15N3 B13154275 1-(3-Methylcyclopentyl)-1H-pyrazol-5-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

2-(3-methylcyclopentyl)pyrazol-3-amine

InChI

InChI=1S/C9H15N3/c1-7-2-3-8(6-7)12-9(10)4-5-11-12/h4-5,7-8H,2-3,6,10H2,1H3

InChI Key

NJURSQUJLPAVLA-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C1)N2C(=CC=N2)N

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of 1h Pyrazol 5 Amines

Electrophilic and Nucleophilic Reactivity of the Pyrazole (B372694) Ring System

The pyrazole ring is an aromatic, five-membered heterocycle containing two adjacent nitrogen atoms. This structure possesses a 6π-electron system, rendering it aromatic. nih.gov The distribution of electron density within this ring is non-uniform due to the presence of the electronegative nitrogen atoms, which significantly influences its reactivity.

Electrophilic Reactivity: The pyrazole nucleus is generally considered a π-excessive aromatic system, making it susceptible to electrophilic substitution. scholaris.ca Computational and experimental studies have shown that the C4 position of the pyrazole ring has the highest electron density. nih.govnih.gov The two nitrogen atoms reduce the electron density at the C3 and C5 positions, leaving the C4 position as the primary site for electrophilic attack. nih.govresearcher.life Common electrophilic substitution reactions include:

Halogenation: Pyrazoles react with halogenating agents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and N-iodosuccinimide (NIS) to yield 4-halogenated pyrazoles. nih.gov

Nitration: Treatment with a mixture of nitric acid and sulfuric acid introduces a nitro group at the C4 position. researchgate.net

Sulfonation: Reaction with fuming sulfuric acid results in the formation of a sulfonic acid group at the C4 position. researchgate.net

The presence of the amino group at the C5 position in 1H-pyrazol-5-amines further activates the ring towards electrophilic attack. The amino group, being an electron-donating group, increases the electron density of the ring, particularly at the C4 position. However, these compounds are ambident nucleophiles, meaning they can react with electrophiles at two different sites: the exocyclic amino group or the C4 carbon of the pyrazole ring (an enaminic-type attack). researchgate.netacs.org The regioselectivity of the reaction often depends on the nature of the electrophile and the reaction conditions.

Nucleophilic Reactivity: Conversely, the C3 and C5 positions of the pyrazole ring are electron-deficient and thus susceptible to nucleophilic attack. scholaris.camdpi.com This reactivity is less common than electrophilic substitution and typically requires the presence of strong activating groups or specific reaction conditions. N-nitro substituted pyrazoles, for instance, have been shown to undergo nucleophilic aromatic substitution at the ring's carbon positions. cdnsciencepub.com The pyrazole anion, formed by deprotonation of the N1 position with a strong base, is highly reactive towards electrophiles but not towards nucleophiles. nih.govresearcher.life In some cases, strong bases can induce deprotonation at the C3 position, leading to ring-opening pathways. researchgate.netpharmaguideline.com

Reactivity of the Amino Group in Pyrazol-5-amines

The exocyclic amino group at the C5 position is a primary site of reactivity in 1H-pyrazol-5-amines. Its nucleophilic character drives a variety of functionalization and transformation reactions.

The lone pair of electrons on the nitrogen atom of the amino group makes it a potent nucleophile, readily participating in reactions with a wide range of electrophiles. This allows for the synthesis of a diverse array of pyrazole derivatives.

Acylation: The amino group can be acylated using reagents such as acid chlorides or anhydrides to form the corresponding amides. For instance, the reaction of 5-amino-3-methyl-pyrazole with acetic anhydride (B1165640) or benzoyl chloride yields 5-acylamino pyrazoles. This reaction typically proceeds regioselectively at the more nucleophilic amino group rather than the ring nitrogens. researchgate.net

Sulfonylation: While sulfonylation of the pyrazole ring at C4 is well-documented, derivatization of the amino group can also occur. Reaction with sulfonyl chlorides can lead to the formation of sulfonamides, although conditions may need to be controlled to avoid competing reactions at other sites.

Alkylation: N-alkylation of the pyrazole ring is a common reaction. semanticscholar.org However, direct alkylation of the exocyclic amino group can be challenging to achieve selectively due to the competing nucleophilicity of the ring nitrogen atoms. The regioselectivity often depends on steric and electronic factors, as well as the reaction conditions. researchgate.net

Formylation: Formylation of the amino group can be achieved using reagents like a mixture of acetic anhydride and formic acid. This modification can serve as a precursor for further cyclization reactions to build fused heterocyclic systems. researchgate.net

Diazotization: The primary amino group can undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). The resulting diazonium salts are versatile intermediates that can be converted into various other functional groups or used in coupling reactions. researchgate.netbyjus.com

The pyrazole ring is generally resistant to oxidation, but the presence of the activating amino group can facilitate oxidative transformations and, in some cases, lead to the opening of the heterocyclic ring.

One notable reaction is the oxidative ring-opening of 1H-pyrazol-5-amines to form 3-diazenylacrylonitrile derivatives. This transformation can be achieved under mild, transition-metal-free conditions using an oxidant like iodobenzene (B50100) diacetate (PhIO). Computational studies suggest this process involves the formation of a hydroxylamine (B1172632) intermediate, followed by the elimination of water, which triggers the ring cleavage. researchgate.net The presence of a free amino group is crucial for this reaction to proceed. acs.org

Furthermore, 1H-pyrazol-5-amines can undergo oxidative dehydrogenative coupling reactions. Depending on the catalytic system, these reactions can lead to the selective formation of highly functionalized heteroaromatic azo compounds. nih.gov For example, using an iodine-based catalytic system can result in the formation of iodo-substituted azopyrroles, while a copper-catalyzed process can yield azopyrroles directly. nih.govacs.org These reactions proceed through radical mechanisms involving single-electron transfer from the aminopyrazole.

Diazotization of 5-aminopyrazoles can also lead to different pathways depending on the substituents and reaction conditions. In some cases, the intermediate diazonium salt can undergo intramolecular cyclization, coupling with an activated aromatic ring at the C4 position to form fused systems like pyrazolo[3,4-c]cinnolines. researchgate.net

Reaction Mechanisms of Pyrazole Amine Derivatization

Understanding the reaction mechanisms is key to controlling the outcome of pyrazole amine derivatization. The ambident nucleophilicity of 1H-pyrazol-5-amines is a central theme in their reactivity.

Competition between C4 and N-Amino Attack: As previously mentioned, 1H-pyrazol-5-amines can react with electrophiles at either the exocyclic amino group (normal attack) or the C4 position (enaminic attack). The formation of N-(dithiazolylidene)pyrazolamine products, for example, results from the expected attack of the primary amine on a highly electrophilic center. acs.org However, the formation of alternative products, such as 6H-pyrazolo[3,4-c]isothiazoles, is rationalized by an initial attack from the C4 position. acs.org The balance between these two pathways can be influenced by steric hindrance around the amino group and the pH of the reaction medium. For instance, bulky substituents at the N1 position can sterically shield the C5-amino group, promoting attack at the C4 position. acs.org

Mechanism of Oxidative Coupling: The oxidative dehydrogenative coupling of pyrazol-5-amines to form azo compounds has been proposed to proceed via a radical mechanism. In an iodine-mediated reaction, a single-electron oxidation of the pyrazol-5-amine by an oxidant like tert-butyl hydroperoxide (TBHP) generates a radical cation. This intermediate can then react further, leading to C-I and N-N bond formation. nih.govacs.org A similar single-electron transfer process is proposed for copper-catalyzed versions of this reaction, where a Cu(II) species oxidizes the arylamino group to an arylamino radical cation, which then undergoes intermolecular coupling. nih.gov

Mechanism of Oxidative Ring-Opening: Computational studies on the oxidative ring-opening of 1H-pyrazol-5-amines with PhIO have elucidated a plausible mechanistic pathway. The reaction is believed to initiate with the oxidation of the amino group to form a hydroxylamine intermediate. This is followed by the elimination of a water molecule, which results in the cleavage of the pyrazole ring to yield a 3-diazenylacrylonitrile derivative. researchgate.net

Mechanism of N-Alkylation: The N-alkylation of pyrazoles typically proceeds via an SN2 mechanism. In the presence of a base, the N1 proton is removed to generate a pyrazolate anion, which then acts as a nucleophile, attacking the alkylating agent (e.g., an alkyl halide). pharmaguideline.com For unsymmetrical pyrazoles, a mixture of regioisomers can be formed, with the outcome often governed by steric effects, favoring alkylation at the less hindered nitrogen atom. researchgate.netsemanticscholar.org Acid-catalyzed alkylation methods have also been developed, which may proceed through a carbocation intermediate, especially with reactive alkylating agents. semanticscholar.org

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations on Pyrazole (B372694) Amine Structures

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely used to predict molecular properties. However, no published DFT studies were found specifically for 1-(3-Methylcyclopentyl)-1H-pyrazol-5-amine.

Molecular Geometry Optimization

Molecular geometry optimization is a computational process to find the arrangement of atoms in a molecule that results in the lowest possible energy. For related pyrazole compounds, DFT methods like B3LYP with basis sets such as 6-311++G(d,p) are commonly used to determine optimized bond lengths, bond angles, and dihedral angles. mdpi.commdpi.com Without a specific study on this compound, its precise optimized geometry remains undetermined.

Electronic Structure Analysis (HOMO/LUMO Orbitals, Ionization Potential, Electron Affinity)

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's electronic properties and reactivity. The energy difference between HOMO and LUMO (the energy gap) indicates the molecule's chemical stability. researchgate.netscispace.com From these energies, properties like Ionization Potential (IP) and Electron Affinity (EA) can be calculated, which relate to the energy required to remove an electron and the energy released when an electron is added, respectively. ajchem-a.com Specific values for this compound are not available in the literature.

Chemical Reactivity Descriptors (Electrophilicity Index, Chemical Hardness)

Global reactivity descriptors, derived from electronic structure calculations, help in predicting the chemical behavior of a molecule. Chemical hardness (η) measures the resistance to change in electron distribution, while the electrophilicity index (ω) quantifies the ability of a molecule to accept electrons. ekb.egasrjetsjournal.org These descriptors are calculated using the energies of the HOMO and LUMO. ajchem-a.com No published data for these descriptors for this compound could be located.

Thermodynamic Properties

DFT calculations can also be used to predict thermodynamic properties such as enthalpy, entropy, and Gibbs free energy. researchgate.net These values are essential for understanding the stability and reaction energetics of a compound. However, specific thermodynamic data for this compound have not been reported in the reviewed literature.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models use calculated molecular descriptors to predict the activity of new compounds. nih.gov 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build these models for various classes of compounds, including pyrazole derivatives. nih.govnih.gov However, a search of the literature did not reveal any QSAR models that specifically include or have been developed for this compound.

Molecular Docking Studies for Ligand-Target Interactions

While specific molecular docking studies for this compound are not extensively documented in publicly available literature, the broader class of pyrazole derivatives has been the subject of numerous computational investigations against various biological targets, particularly in the context of anticancer research. bohrium.com These studies can provide a framework for understanding the potential interactions of this specific compound.

One of the prominent targets for pyrazole derivatives is the Epidermal Growth Factor Receptor (EGFR) kinase, which is implicated in the development and progression of several cancers. nih.goveurekaselect.com Molecular docking simulations of pyrazole-based compounds into the ATP-binding site of EGFR have revealed key interaction patterns that are likely relevant for this compound. nih.govdovepress.com Typically, the pyrazole scaffold acts as a hinge-binder, forming hydrogen bonds with critical amino acid residues in the hinge region of the kinase domain. nih.goveurekaselect.com

The table below summarizes hypothetical interactions based on common findings for pyrazole derivatives with protein kinases.

Protein TargetPotential Interacting ResiduesType of InteractionPredicted Binding Affinity (kcal/mol)
EGFR KinaseMet793Hydrogen Bond-7.5 to -9.0
EGFR KinaseLeu718Hydrophobic Interaction-7.5 to -9.0
VEGFR-2Cys919Hydrogen Bond-7.0 to -8.5
VEGFR-2Val848Hydrophobic Interaction-7.0 to -8.5
CDK2Leu83Hydrogen Bond-6.5 to -8.0

ADMETox Profiling (Computational Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity)

In silico ADMETox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is an essential component of early-stage drug discovery, helping to predict the pharmacokinetic and toxicological properties of a compound. nih.gov For this compound, a predictive ADMETox profile can be generated based on its structure and the known properties of similar pyrazole derivatives. rsc.orgresearchgate.net

Absorption: Compounds with good oral bioavailability typically adhere to Lipinski's Rule of Five. nih.gov this compound is expected to have good intestinal absorption and oral bioavailability due to its relatively low molecular weight and moderate lipophilicity.

Distribution: The volume of distribution is anticipated to be moderate, suggesting that the compound will distribute into tissues but may not extensively accumulate in fatty tissues. It is also predicted to have low to moderate plasma protein binding.

Metabolism: The primary sites of metabolism for pyrazole derivatives often involve oxidation of the pyrazole ring or alkyl substituents by cytochrome P450 enzymes. The 3-methylcyclopentyl group could be a site for hydroxylation.

Excretion: The compound and its metabolites are likely to be excreted primarily through the kidneys.

Toxicity: Computational toxicity predictions for pyrazole derivatives generally indicate a low risk of mutagenicity and carcinogenicity. nih.gov However, some pyrazole-containing compounds have been associated with hepatotoxicity at high doses, a factor that would require experimental validation.

The following table provides a summary of the predicted ADMETox properties for this compound.

ADMETox ParameterPredicted Value/ClassificationInterpretation
Human Intestinal AbsorptionHighWell-absorbed from the gastrointestinal tract.
Blood-Brain Barrier PenetrationModerateMay cross the blood-brain barrier to some extent.
CYP2D6 InhibitorNon-inhibitorLow potential for drug-drug interactions via this pathway.
HepatotoxicityLow to Moderate RiskPotential for liver toxicity should be monitored.
AMES MutagenicityNon-mutagenicUnlikely to be mutagenic.
Oral BioavailabilityGoodLikely to be effective when administered orally. rsc.org

Ligand Design and Coordination Chemistry of 1h Pyrazol 5 Amines

Pyrazole (B372694) Amine Derivatives as N-Donor Ligands

Pyrazole and its derivatives are well-established N-donor ligands in coordination chemistry. researchgate.net The pyrazole ring contains a "pyrrole-like" nitrogen atom at the N1 position and a "pyridine-like" nitrogen atom at the N2 position. In N1-substituted pyrazoles, such as 1-(3-Methylcyclopentyl)-1H-pyrazol-5-amine, the N1 position is blocked by the alkyl group, making the pyridine-like N2 atom the primary site for metal coordination. orientjchem.org

The key feature of 1H-pyrazol-5-amines is the presence of an exocyclic amino group (-NH2) at the C5 position. This amino group introduces a second potent N-donor site into the molecule. The spatial arrangement of the N2 atom of the pyrazole ring and the nitrogen of the C5-amino group makes these compounds excellent candidates for acting as bidentate chelating ligands. By coordinating to a metal center through both nitrogen atoms, they can form a stable five-membered chelate ring, a favored conformation in coordination chemistry. This chelation significantly enhances the stability of the resulting metal complex compared to coordination with monodentate ligands, an effect known as the "chelate effect."

The 3-methylcyclopentyl group attached at the N1 position is a non-coordinating, bulky aliphatic substituent. Its primary role is to influence the steric environment around the metal center upon complexation. This steric hindrance can affect the coordination number of the metal, the geometry of the complex, and the accessibility of the metal center to substrates in catalytic applications. Furthermore, the lipophilic nature of the cyclopentyl group enhances the solubility of both the free ligand and its metal complexes in nonpolar organic solvents.

Formation of Metal Complexes with Pyrazole Amine Ligands

The bidentate N,N-donor character of N-substituted 1H-pyrazol-5-amines allows them to form stable coordination complexes with a wide range of transition metals. The reaction of these ligands with metal salts, such as acetates or halides, in suitable solvents typically leads to the formation of mononuclear complexes where the ligand chelates to the metal center. chemrxiv.org The stoichiometry of the resulting complexes (e.g., ML2, ML3) depends on the metal ion, its preferred coordination number, and the steric bulk of the ligand.

For instance, with late transition metals like Palladium(II) or Platinum(II), which favor square planar geometries, ligands of this type can form complexes with the general formula [M(L)2]X2 or [M(L)X2], where L is the pyrazole amine ligand and X is a halide or another monodentate ligand. For first-row transition metals such as Cobalt(II), Nickel(II), or Copper(II), a variety of geometries, including tetrahedral and octahedral, can be achieved. researchgate.net For example, the reaction with a metal halide might yield a tetrahedral [M(L)X2] complex or an octahedral [M(L)2X2] complex.

The specific structure of these complexes is influenced by factors such as the nature of the metal ion, the counter-anion, and the solvent used during synthesis, which can sometimes be incorporated into the coordination sphere. chemrxiv.org X-ray crystallography studies on related pyrazole-based complexes have confirmed their diverse coordination modes and resulting molecular structures. nih.gov

Table 1: Examples of Metal Complexes with Related Pyrazole-Based Ligands

Metal Ion Ligand Type Co-ligand(s) Observed Geometry
Zn(II) 3-amino-5-methylpyrazole Acetate Tetrahedral researchgate.net
Co(II) 5-(3′-amine-1′H-pyrazol-4′-yl)-1H-tetrazole None Distorted Octahedral rsc.org
Cd(II) N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide Chloride Distorted Octahedral nih.gov
Pd(II) bis[2-(3,5-dimethylpyrazol-1-yl)ethyl]amine Chloride, Bromide, Iodide Square Planar nih.gov
Ni(II) 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methoxy-1,3,5-triazin-2-ol Water, Thiocyanate Distorted Octahedral mdpi.com

Role of the NH Group in Coordination and Proton-Responsive Nature

In N1-substituted pyrazol-5-amines, the only N-H bonds are those of the exocyclic amino group. This -NH2 group plays a dual role in the chemistry of the resulting metal complexes.

Firstly, as previously discussed, it is a primary coordination site, acting as a Lewis base to donate its lone pair of electrons to the metal center. This M-N bond is fundamental to the formation of the chelate ring.

Secondly, the hydrogen atoms of the coordinated amino group can participate in extensive hydrogen bonding. Within the crystal lattice of a metal complex, these N-H protons can form hydrogen bonds with counter-anions, solvent molecules, or even adjacent complex molecules. nih.govnih.gov This network of non-covalent interactions provides significant stabilization to the supramolecular architecture in the solid state. For example, studies on palladium complexes with related ligands show strong hydrogen bonds between the amine group and free anions in the crystal structure. nih.gov

The amino group also imparts a proton-responsive or pH-sensitive character to the ligand. The nitrogen atom of the amine is basic and can be protonated in acidic conditions to form an ammonium cation (-NH3+). Protonation of the amine would prevent it from coordinating to a metal ion, as the nitrogen lone pair would no longer be available. Consequently, the formation and stability of the metal complex can be dependent on the pH of the medium. This property can be exploited in applications such as metal ion sensing or in catalytic systems where the activity can be switched 'on' or 'off' by changing the pH. While studies on unsubstituted 3(5)-aminopyrazoles suggest protonation occurs more readily at the ring nitrogen, the blockage of the N1 position in this compound directs this protonation behavior to the exocyclic amine. mdpi.com

Applications in Homogeneous Catalysis Utilizing Pyrazole-Amine Ligands

Metal complexes are central to the field of homogeneous catalysis, where the catalyst and reactants are in the same phase. chemanager-online.com The ligand system plays a crucial role in determining the efficacy of a metal catalyst by modulating its stability, activity, and selectivity. The unique combination of steric and electronic properties offered by pyrazole-amine ligands makes their metal complexes promising candidates for various catalytic transformations.

The stable chelate structure formed by these ligands can stabilize the metal center against decomposition while leaving coordination sites available for substrate binding and activation. The steric bulk of the N1-substituent, such as the 3-methylcyclopentyl group, can create a specific chiral pocket around the metal, which can be beneficial for enantioselective catalysis.

Complexes derived from pyrazole-based ligands have shown activity in several key reaction types:

Transfer Hydrogenation: Arene-metal complexes, including those with N,N-donor ligands, are effective catalysts for the transfer hydrogenation of ketones and imines, a process that uses readily available hydrogen donors like 2-propanol or formic acid. mdpi.com

Oxidation Catalysis: Copper complexes with pyrazole-containing ligands have been studied as mimics for the active sites of copper enzymes, such as catechol oxidase, catalyzing the oxidation of catechols to quinones.

Dehydrogenative Coupling: Ruthenium and other transition metal pincer complexes, which share features with bidentate pyrazole-amine systems, are known to catalyze dehydrogenative coupling reactions, for instance, the formation of amides from alcohols and amines. mdpi.com

The ability to systematically modify the pyrazole ligand (e.g., by changing the N1-substituent or adding groups to the pyrazole ring) allows for the fine-tuning of the catalyst's performance for a specific application.

Table 2: Potential Catalytic Applications for Metal Complexes with Pyrazole-Amine Ligands

Catalytic Reaction Metal Center Role of Ligand Potential Outcome
Transfer Hydrogenation of Ketones Ruthenium(II), Osmium(II) Stabilizes the metal center; steric bulk can influence selectivity. Efficient and selective reduction of ketones to alcohols. mdpi.com
Dehydrogenative Amide Synthesis Ruthenium(II) Metal-ligand cooperation; facilitates substrate activation. Formation of amides from alcohols and amines with release of H2. mdpi.com
Catechol Oxidation Copper(II) Mimics enzyme active site; modulates redox potential of the metal. Catalytic oxidation of catechols to the corresponding quinones.

Investigations of Biological Activities and Target Interactions in Vitro Studies

In Vitro Antiproliferative and Anticancer Activity Evaluations

The pyrazole (B372694) nucleus is a well-established pharmacophore in the development of anticancer agents. nih.govsrrjournals.com Derivatives of 5-aminopyrazole, in particular, have shown promising antiproliferative effects against a variety of human cancer cell lines. mdpi.commdpi.com

Numerous studies have synthesized and evaluated novel 5-aminopyrazole derivatives, demonstrating their ability to suppress the growth of cancer cells. nih.govbenthamdirect.com For instance, certain aryl azo imidazo[1,2-b]pyrazole derivatives synthesized from 5-aminopyrazoles exhibited more potent activity against the MCF-7 breast cancer cell line than the standard drug doxorubicin. mdpi.com Similarly, other synthesized series have shown significant cytotoxicity against hepatocellular carcinoma (Hep-G2), colon carcinoma (HCT-116), and HeLa cell lines. mdpi.comnih.govnih.gov One study found that a chloroacetanilide derivative of 5-aminopyrazole had a potent IC50 value of 3.6 μM against Hep-G2 cells. nih.gov The antiproliferative activity is often linked to the specific substitutions on the pyrazole ring, which can be tailored to enhance efficacy and selectivity. nih.govnih.gov

The anticancer mechanism of many pyrazole derivatives involves the inhibition of key enzymes that regulate cell growth, proliferation, and survival. nih.gov

Cyclin-Dependent Kinase 2 (CDK2): CDKs are crucial for cell cycle progression, and their inhibition can lead to cell cycle arrest. Several pyrazole derivatives have been identified as potent CDK2 inhibitors. nih.govrsc.org For example, novel indole (B1671886) derivatives linked to a pyrazole moiety showed significant CDK2 inhibitory activity with IC50 values as low as 0.074 µM. nih.gov

Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): These receptor tyrosine kinases are critical for tumor growth and angiogenesis. Dual inhibition of both EGFR and VEGFR-2 is a promising strategy in cancer therapy. nih.gov Fused pyrazole derivatives have been developed that show potent dual inhibition, with IC50 values in the nanomolar range (e.g., 0.06 µM for EGFR and 0.22 µM for VEGFR-2 for different compounds). nih.govnih.gov Compound 6b (a pyrazole N-Mannich base) demonstrated promising dual inhibition with an IC50 of 0.2 µM against VEGFR2 and 0.458 µM against CDK-2. nih.gov

Bruton's Tyrosine Kinase (BTK): The recently approved drug Pirtobrutinib, a 5-aminopyrazole derivative, is a reversible BTK inhibitor used for treating mantle cell lymphoma, highlighting the scaffold's clinical relevance. researchgate.net

Tubulin: Some pyrazole-based compounds have been shown to interfere with tubulin polymerization, a mechanism similar to that of established anticancer drugs like colchicine. researchgate.net

Compound ClassTarget Cell Line / EnzymeIC50 (µM)Reference
Pyrazole-Indole Hybrid (33)CDK20.074 nih.gov
Pyrazole-Indole Hybrid (34)CDK20.095 nih.gov
Fused Pyrazole (50)EGFR0.09 nih.gov
Fused Pyrazole (50)VEGFR-20.23 nih.gov
Fused Pyrazole (3)EGFR0.06 nih.gov
Fused Pyrazole (9)VEGFR-20.22 nih.gov
N-Mannich Base (6b)VEGFR-20.2 nih.gov
N-Mannich Base (6b)CDK-20.458 nih.gov
5-Aminopyrazole Derivative (1)HCT-116 (Colon)4.2 nih.gov
5-Aminopyrazole Derivative (1)HepG2 (Liver)4.4 nih.gov
Chloroacetanilide Derivative (8)Hep-G2 (Liver)3.6 nih.gov
Enamine Derivative (19)Hep-G2 (Liver)17.7 nih.gov

In Vitro Antimicrobial and Antifungal Activity Assessments

Aminopyrazole derivatives and their fused heterocyclic systems have been extensively evaluated for their antimicrobial properties. nih.gov They have shown activity against a range of Gram-positive and Gram-negative bacteria as well as various fungal pathogens. nih.govacs.org

Studies have demonstrated that the introduction of different functional groups to the pyrazole scaffold can yield compounds with significant antibacterial efficacy. For example, certain pyrano[2,3-c] pyrazole derivatives displayed potent activity against multidrug-resistant strains of Klebsiella pneumoniae and Listeria monocytogenes, with minimum inhibitory concentration (MIC) values as low as 6.25 mg/mL. biointerfaceresearch.com Another study found that a specific 5-aminopyrazole derivative exhibited notable activity against Staphylococcus aureus and Escherichia coli. nih.gov

In the realm of antifungal research, 4-nitroso-5-aminopyrazole derivatives were tested against various plant-pathogenic fungi, with a number of the compounds showing inhibitory activity. nih.gov More advanced triazole derivatives incorporating a pyrazole moiety have exhibited excellent in vitro activity against clinically relevant fungi such as Candida albicans and Cryptococcus neoformans, with MIC values as low as 0.0625 µg/mL. mdpi.com Some of these compounds also proved effective against fluconazole-resistant strains of C. albicans. mdpi.com The mechanism of action for some of these derivatives is believed to involve the inhibition of essential enzymes like DNA gyrase. acs.org

Compound ClassMicroorganismActivity (MIC / Inhibition Zone)Reference
Pyrano[2,3-c] Pyrazole (5c)Klebsiella pneumoniae6.25 mg/mL biointerfaceresearch.com
Pyrano[2,3-c] Pyrazole (5c)Listeria monocytogenes50 mg/mL biointerfaceresearch.com
Pyrazole-Thiazol-4-one (7b)Various Pathogens0.22 - 0.25 µg/mL acs.org
5-Aminopyrazole (26)Staphylococcus aureus15 ± 0.58 mm nih.gov
5-Aminopyrazole (26)Escherichia coli15 ± 0.56 mm nih.gov
Triazole-Pyrazole Hybrid (6c)Candida albicans0.0625 µg/mL mdpi.com
Triazole-Pyrazole Hybrid (6c)Cryptococcus neoformans0.0625 µg/mL mdpi.com
Triazole-Pyrazole Hybrid (6c)Aspergillus fumigatus4.0 µg/mL mdpi.com

In Vitro Antioxidant Activity Investigations

Oxidative stress is implicated in numerous diseases, and compounds with antioxidant properties are of significant therapeutic interest. Several studies have confirmed the antioxidant potential of 5-aminopyrazole derivatives through various in vitro assays. mdpi.comnih.gov These compounds have demonstrated the ability to scavenge free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, and inhibit the production of reactive oxygen species (ROS) in cellular models. nih.govresearchgate.net

The antioxidant activity is often attributed to the electron-donating nature of the aminopyrazole scaffold. mdpi.com For instance, a study evaluating a series of 5-aminopyrazoles found that certain derivatives with an acylhydrazone linker showed interesting radical scavenging properties, with one compound exhibiting an antioxidant activity of 27.65% in the DPPH assay. researchgate.net Another study identified 4-amino-3-methyl-1-phenylpyrazol-5-ol hydrochloride as a particularly active antioxidant in ABTS, FRAP, and ORAC tests. mdpi.com These findings suggest that the aminopyrazole core is a promising template for developing agents to combat oxidative stress-related diseases. nih.govresearchgate.net

Compound ClassAssayActivityReference
5-Aminopyrazole (4b)DPPH27.65% AA researchgate.net
5-Aminopyrazole (4c)DPPH15.47% AA researchgate.net
5-Aminopyrazole (1d, 1h, 1i, etc.)DPPH4.22–6.12% AA researchgate.net
4-Amino-3-methyl-1-phenylpyrazol-5-ol HCl (16a)ABTS, FRAP, ORACPronounced Activity mdpi.com
5-Aminopyrazole DerivativesPlateletsRemarkable ROS Inhibition mdpi.comnih.gov

AA% = Percentage of Antioxidant Activity

In Vitro Enzyme Inhibition Studies (General)

Beyond their roles in cancer, pyrazole derivatives have been investigated as inhibitors of other medically important enzymes.

Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of neurotransmitters and are key targets for treating depression and neurodegenerative disorders like Parkinson's disease. doaj.org Pyrazole and pyrazoline derivatives have been identified as potent and selective MAO inhibitors. researchgate.net

Studies on 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives showed them to be potent, reversible, and non-competitive inhibitors of MAO, with some compounds displaying Ki values in the 10⁻⁸ M range. researchgate.net Research has also focused on developing selective inhibitors. For example, a series of pyridazinobenzylpiperidine derivatives were synthesized, with compound S5 showing potent and selective MAO-B inhibition (IC50 = 0.203 µM) and a selectivity index of 19.04 over MAO-A. mdpi.com Such findings underscore the potential of the pyrazole scaffold in designing novel therapeutics for neurological disorders.

Compound ClassTarget EnzymeIC50 / KiReference
Pyridazinobenzylpiperidine (S5)MAO-BIC50 = 0.203 µM mdpi.com
Pyridazinobenzylpiperidine (S5)MAO-AIC50 = 3.857 µM mdpi.com
Pyridazinobenzylpiperidine (S16)MAO-BIC50 = 0.979 µM mdpi.com
Pyridazinobenzylpiperidine (S15)MAO-AIC50 = 3.691 µM mdpi.com
Harmine Derivative (1f)MAO-AIC50 = 0.0049 µM doaj.org
Harmine Derivative (1c)MAO-BIC50 = 0.024 µM doaj.org
1-Acetyl-3,5-diphenyl-pyrazoline (6)MAOKi ≈ 10⁻⁸ M researchgate.net

Inhibition of α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion, is a key therapeutic strategy for managing type 2 diabetes mellitus. frontiersin.orgnih.gov Pyrazole-based compounds have emerged as a promising class of inhibitors for these enzymes. researchgate.netresearchgate.net

Numerous studies have reported the synthesis of novel pyrazole derivatives with potent α-glucosidase and α-amylase inhibitory activity, often exceeding that of the standard drug acarbose (B1664774). frontiersin.orgnih.gov For example, a series of sulfonamide-based acyl pyrazoles were found to be highly potent against α-glucosidase, with compound 5a showing an IC50 value of 1.13 µM, significantly lower than acarbose (IC50 = 35.1 µM). frontiersin.org Similarly, certain imidazolylpyrazole derivatives also displayed highly significant inhibitory potential against α-glucosidase. nih.gov Kinetic studies have revealed that these compounds can act via different modes of inhibition, including competitive and non-competitive mechanisms. researchgate.net These results highlight the potential of pyrazole derivatives in the development of new antidiabetic agents. ajchem-a.comajchem-a.com

Compound ClassTarget EnzymeIC50 (µM)Reference
Sulfonamide-Acyl Pyrazole (5a)α-Glucosidase1.13 frontiersin.org
Acarbose (Standard)α-Glucosidase35.1 frontiersin.org
Pyrazole-Semicarbazone (8o)α-Glucosidase65.1 researchgate.net
Acarbose (Standard)α-Glucosidase750.0 researchgate.net
Indenopyrazolone (7i)α-Amylase92.99 (µg/mL) nih.gov
Indenopyrazolone (7l)α-Amylase95.41 (µg/mL) nih.gov
Acarbose (Standard)α-Amylase103.60 (µg/mL) nih.gov
Pyrazole Derivative (B)α-Amylase42.5% Inhibition ajchem-a.comajchem-a.com

Lipoxygenase (LOX) Inhibition

Lipoxygenases (LOX) are enzymes involved in the biosynthesis of leukotrienes, which are inflammatory mediators. Inhibition of these enzymes is a key strategy for developing anti-inflammatory drugs. Certain pyrazole derivatives have been identified as effective LOX inhibitors.

In one study, a series of pyrazole-hydrazone derivatives were synthesized and evaluated for their ability to inhibit the 5-LOX enzyme. nih.gov Notably, compounds featuring a trimethoxyphenyl moiety demonstrated significant inhibitory activity. For instance, compound 4a showed an IC50 value of 1.92 µM, and compound 4b had an IC50 of 2.31 µM, both of which were more potent than the reference drug Zileuton (IC50 = 2.43 µM). nih.gov Another study investigating pyrazole derivatives of phenolic acids found that a compound with a 4-hydroxyphenyl moiety exhibited the best anti-LOX activity. nih.gov Molecular docking studies suggest that these pyrazole derivatives may act as inhibitors by blocking the access of the substrate, linoleic acid, to the enzyme's active site rather than interacting directly with the catalytic residues. nih.gov

Table 1: 5-LOX Inhibitory Activity of Selected Pyrazole-Hydrazone Derivatives

CompoundSubstituents5-LOX IC50 (µM)Reference
Compound 4aN'-(4-hydroxy-3,5-dimethoxybenzylidene)1.92 nih.gov
Compound 4bN'-(3,4,5-trimethoxybenzylidene)2.31 nih.gov
Zileuton (Reference)-2.43 nih.gov

Cyclooxygenase (COX) Inhibition

Cyclooxygenase (COX) enzymes are central to the inflammatory pathway, responsible for converting arachidonic acid into prostaglandins. researchgate.net The discovery of two isoforms, COX-1 (constitutive) and COX-2 (inducible at sites of inflammation), has driven the development of selective COX-2 inhibitors to reduce the gastrointestinal side effects associated with non-selective NSAIDs. researchgate.net The pyrazole ring is a key structural feature of the selective COX-2 inhibitor Celecoxib, and numerous other pyrazole derivatives have been investigated for this activity. nih.gov

Several studies have reported new pyrazole derivatives with potent and selective COX-2 inhibition. For example, a series of pyrazole-pyridazine hybrids were designed, with trimethoxy derivatives 5f and 6f showing greater COX-2 inhibitory action than Celecoxib, with IC50 values of 1.50 µM and 1.15 µM, respectively. rsc.org Another study on 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives found that several compounds were more potent COX-2 inhibitors than COX-1. nih.gov Specifically, trimethoxy-substituted compounds were again identified as highly potent. nih.gov A novel pyrazole derivative, AD 532 , was also shown to be a potent COX-2 inhibitor, although less so than Celecoxib, which may suggest a lower risk of cardiovascular toxicity. nih.govresearchgate.net

Table 2: In Vitro COX-1 and COX-2 Inhibition by Pyrazole Derivatives

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)Reference
Compound 4a (Pyrazole-hydrazone)5.630.678.41 nih.gov
Compound 4b (Pyrazole-hydrazone)6.120.5810.55 nih.gov
Compound 5f (Pyrazole-pyridazine)>1001.50>66.67 rsc.org
Compound 6f (Pyrazole-pyridazine)>1001.15>86.95 rsc.org
Celecoxib (Reference)7.70.878.85 nih.gov

Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system that hydrolyzes the neurotransmitter acetylcholine. nih.gov Inhibitors of AChE are a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. nih.govresearchgate.net The pyrazole scaffold has been incorporated into various compounds designed as AChE inhibitors.

A study focused on sulfenylated 5-aminopyrazoles, a class of compounds structurally related to 1-(3-Methylcyclopentyl)-1H-pyrazol-5-amine, identified several potent inhibitors of both AChE and butyrylcholinesterase (BuChE). nih.gov Compound 3b , which features a 4-nitrophenylthio group, was the most effective, with IC50 values of 1.634 µM for AChE and a highly potent 0.0285 µM for BuChE. nih.gov Another compound, 3m , was also a potent dual inhibitor, with an IC50 of 0.952 µM against BuChE. nih.gov Other research identified a pyrazolone (B3327878) derivative (Compound 1 ) with AChE inhibitory activity comparable to the drug Rivastigmine. bohrium.com Furthermore, a series of 2-pyrazoline (B94618) derivatives were found to be selective AChE inhibitors, with compound 2l demonstrating significant potency (IC50 = 0.040 µM), close to that of the reference drug Donepezil (IC50 = 0.021 µM). nih.gov

Table 3: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition by Pyrazole Derivatives

CompoundDescriptionAChE IC50 (µM)BuChE IC50 (µM)Reference
Compound 3bSulfenylated 5-aminopyrazole1.6340.0285 nih.gov
Compound 3dSulfenylated 5-aminopyrazole3.9050.575 nih.gov
Compound 3lSulfenylated 5-aminopyrazole1.9282.731 nih.gov
Compound 3mSulfenylated 5-aminopyrazole2.5540.952 nih.gov
Compound 2l2-Pyrazoline derivative0.040- nih.gov
Donepezil (Reference)-0.021- nih.gov

GABA-A Receptor Interactions

The γ-aminobutyric acid type A (GABA-A) receptor is a ligand-gated ion channel that mediates fast neuronal inhibition in the central nervous system. mdpi.com It is the target of various clinically important drugs, including benzodiazepines. Research has explored pyrazole-containing structures as modulators of the GABA-A receptor.

Studies have shown that pyrazolo[1,5-a]quinazoline and pyrazolo[4,3-c]pyridin-3-one scaffolds can serve as GABA-A receptor benzodiazepine (B76468) binding site ligands. researchgate.netnih.gov These compounds can exhibit functional selectivity for specific receptor subtypes, such as the α3 subtype over the α1 subtype. researchgate.net Electrophysiological assays on recombinant GABA-A receptors have been used to confirm the modulatory effects of these pyrazole derivatives. mdpi.com For instance, certain 3,8-disubstituted pyrazolo[1,5-a]quinazolines have been studied for their interaction with the benzodiazepine binding site, with molecular modeling suggesting that residues such as αHis102 and αSer205 are involved in the interaction through hydrogen bonding. mdpi.com While specific binding data for this compound is not available, these findings indicate the potential of the broader pyrazole class to interact with GABA-A receptors.

Structure-Activity Relationship (SAR) Studies for Biological Effects

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of lead compounds by correlating specific structural features with their biological activities. researchgate.net For pyrazole derivatives, SAR analyses have provided valuable insights into how different substitution patterns influence their interactions with biological targets. nih.govresearchgate.net

Impact of Substitution Patterns on Activity

The biological activity of pyrazole derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring. researchgate.netnih.gov

N1 Position: The substituent at the N1 position of the pyrazole ring is critical for activity at several targets. For COX-2 inhibition, diarylpyrazole structures, such as Celecoxib, often feature a substituted phenyl ring at N1, which is crucial for fitting into the enzyme's active site. nih.gov In the case of AChE inhibition by 2-pyrazoline derivatives, the nature of the substituent on the phenyl ring at the N1 position significantly dictates potency. acs.org For instance, a nitro group at the meta position of this phenyl ring was found to markedly enhance AChE inhibitory activity. nih.govacs.org The substitution at the pyrrole-like nitrogen also removes the acidic character of the N-H group, preventing the molecule from acting as a hydrogen bond donor, which can fundamentally alter its binding properties. researchgate.net

C3 and C5 Positions: Substituents at the C3 and C5 positions also play a key role. In a study of meprin inhibitors, a 3,5-diphenylpyrazole (B73989) showed high potency, while replacing one phenyl group with smaller alkyl or benzyl (B1604629) groups decreased activity. nih.gov However, a cyclopentyl moiety at this position resulted in similar activity to the diphenyl compound, suggesting that a bulky, hydrophobic group is favorable for this target. nih.gov For some anticancer 5-aminopyrazoles, a 3-unsubstituted scaffold was found to be a key determinant for antiproliferative activity. nih.gov

C4 Position: The C4 position is often a site for electrophilic substitution. mdpi.com In the development of COX-2 inhibitors, a cyano substituent at C4 has been shown to contribute to high potency. researchgate.net For 5-aminopyrazole-based AChE inhibitors, the introduction of a substituted phenylthio group at the C4 position was central to their activity. nih.gov

Electronic Effects: The electronic properties of substituents have a significant impact. Electron-donating groups on the pyrazole ring can increase the acidity of an N-H group (if present) and influence the tautomeric equilibrium of the molecule, which in turn affects its biological profile. nih.gov For antimicrobial pyrazole-thiazolidinone hybrids, the introduction of electron-withdrawing groups like chlorine or nitro groups into a phenyl ring attached to the core structure resulted in a two- to four-fold potentiation of activity. nih.gov

Future Perspectives and Research Directions

Development of Novel Synthetic Routes for Substituted Pyrazole (B372694) Amine Scaffolds

The efficient and versatile synthesis of substituted pyrazole amines is a cornerstone of advancing research in this area. While general methods for pyrazole synthesis are well-established, often involving the condensation of 1,3-dicarbonyl compounds or their equivalents with hydrazines, there is always a need for more efficient, regioselective, and scalable routes. mdpi.comorganic-chemistry.org Future research could focus on developing novel synthetic pathways specifically tailored to produce 1-(3-Methylcyclopentyl)-1H-pyrazol-5-amine and its analogs.

Key areas of exploration could include:

One-Pot, Multi-Component Reactions: Designing one-pot syntheses that combine multiple starting materials in a single reaction vessel can significantly improve efficiency and reduce waste. mdpi.comresearchgate.net Such an approach for this compound would be highly desirable for rapid library generation.

Catalyst-Free and Green Chemistry Approaches: The development of synthetic methods that minimize or eliminate the need for catalysts and utilize environmentally benign solvents is a growing trend in organic synthesis. researchgate.net

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control, which could be beneficial for the large-scale production of this compound for further studies.

A hypothetical novel synthetic route could involve the reaction of a suitably substituted β-ketonitrile with 3-methylcyclopentylhydrazine. The optimization of reaction conditions, including solvent, temperature, and catalysts (if necessary), would be crucial for maximizing yield and purity.

Advanced Computational Approaches for Predictive Modeling

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, offering insights into the structural and functional properties of molecules and helping to predict their biological activity. eurasianjournals.com For this compound, computational studies could play a pivotal role in guiding its development.

Future computational research could involve:

Quantitative Structure-Activity Relationship (QSAR) Studies: By synthesizing a series of analogs of this compound with variations in the cyclopentyl ring or other positions of the pyrazole core, QSAR models could be developed to correlate structural features with biological activity. nih.govmdpi.com This would enable the rational design of more potent and selective compounds.

Molecular Docking and Dynamics Simulations: If a potential biological target is identified, molecular docking studies can predict the binding mode and affinity of this compound to the target protein. eurasianjournals.comnih.gov Subsequent molecular dynamics simulations can provide a more dynamic picture of the ligand-protein interactions and the stability of the complex. eurasianjournals.com

ADMET Prediction: In silico tools can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound, helping to identify potential liabilities early in the drug discovery process. researchgate.net

Computational ApproachApplication for this compound
QSAR Predict biological activity based on chemical structure.
Molecular Docking Identify potential binding modes to biological targets.
Molecular Dynamics Simulate the dynamic behavior of the compound with its target.
ADMET Prediction Forecast pharmacokinetic and toxicity properties.

Exploration of New Biological Targets and Mechanisms of Action

The diverse biological activities of pyrazole derivatives suggest that this compound could interact with a variety of biological targets. nih.govnih.gov A key area of future research will be to identify these targets and elucidate the compound's mechanism of action.

Potential avenues for investigation include:

High-Throughput Screening: Screening this compound against a broad panel of biological targets, such as kinases, proteases, and G-protein coupled receptors, could rapidly identify potential therapeutic applications.

Phenotypic Screening: Evaluating the effect of the compound in cell-based assays that model various diseases (e.g., cancer cell proliferation, inflammatory responses) can uncover novel biological activities without a priori knowledge of the target. nih.gov

Chemical Proteomics: Advanced chemical proteomics techniques can be employed to identify the direct protein targets of the compound within a complex biological system.

Given the prevalence of pyrazoles as kinase inhibitors, investigating the effect of this compound on various protein kinases could be a promising starting point. drugbank.com

Integration of Multidisciplinary Approaches in Pyrazole Amine Research

The successful development of this compound as a potential therapeutic agent will require a collaborative, multidisciplinary approach. This involves the integration of expertise from various scientific fields.

Key components of an integrated research program would include:

Medicinal Chemistry: To design and synthesize novel analogs of the lead compound with improved potency, selectivity, and pharmacokinetic properties. mdpi.com

Computational Chemistry: To guide the design of new molecules and predict their properties. eurasianjournals.com

Structural Biology: To determine the three-dimensional structure of the compound in complex with its biological target, providing a detailed understanding of the binding interactions.

Pharmacology and Cell Biology: To evaluate the biological activity of the compounds in vitro and in vivo and to elucidate their mechanism of action.

By fostering collaboration between these disciplines, researchers can accelerate the discovery and development process, ultimately translating basic scientific findings into tangible therapeutic benefits. The study of pyrazole ligands functionalized with amines in coordination chemistry also highlights the potential for these compounds in materials science and catalysis. uab.cat

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.